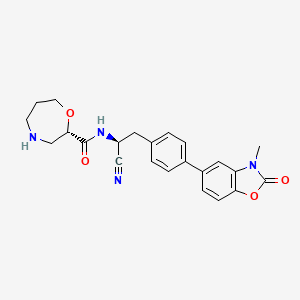

Brensocatib

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXFXNFMSAAELR-RXVVDRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802148-05-5 | |

| Record name | Brensocatib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brensocatib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRENSOCATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brensocatib's Mechanism of Action in Neutrophil-Mediated Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brensocatib is an oral, selective, and reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1), a pivotal enzyme in the activation of neutrophil serine proteases (NSPs). In neutrophil-mediated diseases such as non-cystic fibrosis bronchiectasis (NCFBE), the overabundance and hyperactivity of neutrophils in the airways lead to chronic inflammation and progressive lung damage, driven in large part by NSPs. This compound addresses this underlying inflammatory cascade by preventing the maturation of NSPs within neutrophil precursors in the bone marrow. This targeted approach reduces the levels of active NSPs—namely neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)—thereby mitigating inflammation, reducing pulmonary exacerbations, and slowing lung function decline. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the key pathways and processes.

Introduction to Neutrophil-Mediated Inflammation in Respiratory Diseases

Neutrophils are a critical component of the innate immune system, serving as the first line of defense against invading pathogens. However, in chronic inflammatory diseases of the airways, such as NCFBE and Chronic Obstructive Pulmonary Disease (COPD), a dysregulated and persistent neutrophil response contributes to a vicious cycle of inflammation and tissue destruction.[1] Neutrophils accumulate in the airways and release a potent arsenal of inflammatory mediators, including NSPs.[1]

The three primary NSPs are:

-

Neutrophil Elastase (NE): A powerful protease that degrades elastin, a key component of the lung's extracellular matrix, leading to tissue damage. Elevated NE levels are associated with increased exacerbations and a decline in lung function.[1]

-

Proteinase 3 (PR3): Contributes to inflammation and tissue damage.[1]

-

Cathepsin G (CatG): Also plays a role in the progression of NCFBE.[1]

These NSPs are synthesized as inactive zymogens in neutrophil precursors within the bone marrow and require activation to become potent enzymes.[2]

This compound's Core Mechanism of Action: DPP-1 Inhibition

This compound's therapeutic effect stems from its targeted inhibition of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C.[3] DPP-1 is a lysosomal cysteine protease responsible for the activation of NSPs during neutrophil maturation.[4]

The activation of NSPs by DPP-1 is a critical step in the development of functional neutrophils. By binding to and inhibiting DPP-1, this compound prevents the cleavage of the N-terminal dipeptides from the inactive pro-NSPs.[5] This blockade of activation occurs within the bone marrow, meaning that mature neutrophils are released into circulation with a significantly reduced load of active NSPs.[2][6] Consequently, when these neutrophils are recruited to sites of inflammation, they release fewer active proteases, thus diminishing their capacity to cause tissue damage.[7]

Signaling Pathway of DPP-1 Mediated NSP Activation and this compound's Intervention

Caption: this compound inhibits DPP-1 in the bone marrow, preventing NSP activation.

Pharmacodynamic Effects and Clinical Efficacy

Clinical trials have demonstrated that this compound's inhibition of DPP-1 translates into significant pharmacodynamic and clinical effects in patients with NCFBE.

Reduction in Neutrophil Serine Protease Activity

Treatment with this compound leads to a dose-dependent reduction in the activity of all major NSPs in the sputum and in white blood cell extracts.[3][8] The WILLOW and ASPEN trials consistently showed that both 10 mg and 25 mg doses of this compound significantly decreased the levels of active NE, PR3, and CatG compared to placebo.[8][9] This reduction is observed as early as four weeks into treatment and is maintained throughout the treatment period.[1] Upon cessation of treatment, NSP levels return towards baseline.[1]

| Biomarker | This compound 10 mg | This compound 25 mg | Placebo | Study |

| Sputum NE Activity (% reduction from baseline at Week 4) | Significant reduction | More pronounced reduction | No appreciable change | ASPEN[9] |

| Sputum CatG Activity (% reduction from baseline at Week 4) | Significant reduction | More pronounced reduction | No appreciable change | ASPEN[9] |

| Sputum PR3 Activity (% reduction from baseline at Week 4) | Significant reduction | More pronounced reduction | No appreciable change | ASPEN[9] |

| WBC NE Activity | Dose-dependent reduction | Dose-dependent reduction | No significant change | WILLOW[1] |

Table 1: Summary of this compound's Effect on Neutrophil Serine Protease Activity.

Broad Anti-Inflammatory Effects

Beyond its direct impact on NSPs, this compound exhibits broader anti-inflammatory effects. By reducing the proteolytic burden in the airways, this compound influences other components of the inflammatory cascade.

-

Antimicrobial Peptides: this compound treatment leads to a significant increase in Secretory Leukocyte Protease Inhibitor (SLPI) and α-defensin-3.[10] NE is known to degrade SLPI, so a reduction in NE activity allows for the restoration of these protective molecules.[11]

-

Mucins: A reduction in MUC5AC, a pro-inflammatory mucin, was observed, particularly in patients with high baseline NE levels.[10][11]

-

Cytokines and Chemokines: Treatment with this compound resulted in a significant increase in several anti-inflammatory or immunomodulatory cytokines and chemokines, including CXCL10, CCL8, CCL7, CCL3, and IL-6.[10]

Clinical Outcomes

The molecular and cellular effects of this compound translate into meaningful clinical benefits for patients with NCFBE.

| Clinical Endpoint | This compound 10 mg | This compound 25 mg | Placebo | Study |

| Annualized Rate of Pulmonary Exacerbations | 1.02 (Rate Ratio: 0.79, p=0.004) | 1.04 (Rate Ratio: 0.81, p=0.005) | 1.29 | ASPEN[12] |

| Time to First Exacerbation | Hazard Ratio: 0.81 (p=0.02) | Hazard Ratio: 0.83 (p=0.04) | - | ASPEN[12] |

| Patients Remaining Exacerbation-Free at 52 Weeks | 48.5% | 48.5% | 40.3% | ASPEN[13] |

| Change in FEV1 at 52 Weeks (mL) | -50 | -24 | -62 | ASPEN[12] |

Table 2: Key Clinical Outcomes from the Phase 3 ASPEN Trial.

Experimental Protocols

Sputum Processing for Biomarker Analysis

A standardized sputum processing protocol is crucial for obtaining reliable biomarker data.

-

Sample Collection: Spontaneously expectorated sputum is collected in a sterile container.

-

Homogenization: The sputum sample is weighed, and an equal volume of 0.1% dithiothreitol (DTT) in phosphate-buffered saline (PBS) is added to liquefy the mucus.

-

Incubation: The mixture is incubated at 37°C for 15-30 minutes with gentle agitation.

-

Centrifugation: The homogenized sample is centrifuged at 800 x g for 10 minutes at 4°C to separate the cellular components (pellet) from the supernatant.

-

Supernatant Collection: The supernatant is carefully collected, aliquoted, and stored at -80°C for analysis of soluble biomarkers like NSPs, cytokines, and mucins.

-

Cell Pellet Processing: The cell pellet can be resuspended for cell counting and differential analysis.

Caption: Workflow for processing sputum samples for biomarker analysis.

Neutrophil Elastase (NE) Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of NE in sputum supernatant.

-

Reagent Preparation:

-

NE Assay Buffer: Prepare as per the manufacturer's instructions.

-

NE Substrate: Reconstitute the fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO.

-

NE Standard: Prepare a stock solution of purified human neutrophil elastase and create a standard curve through serial dilutions in NE Assay Buffer.

-

-

Assay Procedure:

-

Pipette 50 µL of sputum supernatant samples and NE standards into a 96-well black microplate.

-

Prepare a reaction mix containing NE Assay Buffer and the NE substrate.

-

Add 50 µL of the reaction mix to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity (Excitation/Emission ~380/500 nm) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample and standard.

-

Generate a standard curve by plotting the rate of cleavage against the concentration of the NE standards.

-

Determine the NE activity in the sputum samples by interpolating their cleavage rates from the standard curve.

-

Cytokine Profiling using Luminex Multiplex Assay

This method allows for the simultaneous quantification of multiple cytokines in sputum supernatant.

-

Reagent Preparation:

-

Antibody-coupled beads: Vortex the bead mixture thoroughly.

-

Detection Antibodies: Prepare a cocktail of biotinylated detection antibodies.

-

Streptavidin-Phycoerythrin (SAPE): Prepare the SAPE solution.

-

Wash Buffer: Prepare the wash buffer as per the manufacturer's protocol.

-

Standards: Reconstitute and serially dilute the cytokine standards to generate a standard curve.

-

-

Assay Procedure:

-

Add the antibody-coupled beads to each well of a 96-well filter plate.

-

Wash the beads using a vacuum manifold.

-

Add 50 µL of sputum supernatant samples and standards to the wells.

-

Incubate on a plate shaker for 2 hours at room temperature.

-

Wash the beads three times.

-

Add the detection antibody cocktail and incubate for 1 hour.

-

Wash the beads three times.

-

Add SAPE and incubate for 30 minutes.

-

Wash the beads three times.

-

Resuspend the beads in wash buffer and acquire data on a Luminex instrument.

-

-

Data Analysis:

-

The Luminex software will calculate the median fluorescence intensity (MFI) for each cytokine in each sample.

-

Generate a standard curve for each cytokine using the MFI of the standards.

-

Determine the concentration of each cytokine in the sputum samples from their respective standard curves.

-

Conclusion

This compound represents a significant advancement in the treatment of neutrophil-mediated diseases like NCFBE. Its novel mechanism of action, centered on the inhibition of DPP-1 and the subsequent reduction of active NSPs, directly targets a key driver of inflammation and lung damage. The robust clinical data demonstrating its efficacy in reducing exacerbations and preserving lung function, coupled with a well-defined pharmacodynamic profile, underscore its potential as a foundational therapy. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other DPP-1 inhibitors, facilitating further research into their broad anti-inflammatory effects and potential applications in other neutrophilic inflammatory conditions.

References

- 1. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples [jove.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. hanc.info [hanc.info]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. medrxiv.org [medrxiv.org]

- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 7. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. Sputum-Based Molecular Biomarkers for the Early Detection of Lung Cancer: Limitations and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dipeptidyl Peptidase-1 (DPP-1) Inhibition in Chronic Inflammatory Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic inflammatory respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), bronchiectasis, and severe asthma, are often characterized by persistent neutrophilic inflammation. A key driver of this inflammation is the excessive activity of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). Dipeptidyl Peptidase-1 (DPP-1), also known as Cathepsin C, is a lysosomal cysteine protease that plays a pivotal role in the activation of these NSPs. By converting pro-NSPs into their active forms within the bone marrow during neutrophil maturation, DPP-1 acts as a master regulator of NSP activity. Consequently, the inhibition of DPP-1 has emerged as a promising therapeutic strategy to mitigate the downstream tissue damage and inflammation mediated by NSPs in a variety of respiratory disorders. This technical guide provides an in-depth overview of the core biology of DPP-1, the mechanism of action of DPP-1 inhibitors, a summary of key clinical trial data, and detailed experimental protocols relevant to the study of this pathway.

The DPP-1 Signaling Pathway: A Master Regulator of Serine Proteases

Dipeptidyl Peptidase-1 is a crucial enzyme for the activation of a cascade of serine proteases stored in the granules of neutrophils, mast cells, and cytotoxic T lymphocytes.[1]

Activation of Neutrophil Serine Proteases (NSPs)

During the maturation of neutrophils in the bone marrow, pro-NSPs (inactive zymogens) are synthesized and targeted to the azurophilic granules.[1] Within these granules, DPP-1, a cysteine protease, cleaves a dipeptide from the N-terminus of the pro-NSPs, leading to their conformational activation.[2] Once activated, these NSPs, including neutrophil elastase, proteinase 3, and cathepsin G, are potent proteases that, when released at sites of inflammation, can degrade components of the extracellular matrix, damage airway epithelium, and perpetuate the inflammatory cycle.[3]

Activation of Mast Cell Proteases

DPP-1 is also responsible for the activation of mast cell-specific proteases, tryptase and chymase, which are implicated in allergic inflammation and airway remodeling.[4] Similar to NSPs, these proteases are synthesized as inactive precursors and activated by DPP-1 within mast cell granules.[5]

Role in Cytotoxic T Lymphocyte Function

In cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, DPP-1 is involved in the processing of granzymes, which are serine proteases crucial for inducing apoptosis in target cells, such as virus-infected or tumor cells.[6] However, recent studies suggest that the processing of human granzymes A and B is not solely dependent on DPP-1, and DPP-1 inhibition with brensocatib did not significantly block the cytotoxic activity of human CTLs and NK cells in vitro.[6][7][8] This suggests a potential therapeutic window for DPP-1 inhibitors, where they can effectively target neutrophilic inflammation without severely compromising anti-viral or anti-tumor immunity.

DPP-1 Inhibitors in Clinical Development

Several oral DPP-1 inhibitors have been evaluated in clinical trials for chronic inflammatory respiratory diseases, with this compound being the most advanced.

This compound (formerly INS1007/AZD7986)

This compound is a reversible inhibitor of DPP-1 that has shown significant efficacy in patients with non-cystic fibrosis bronchiectasis.[9]

Table 1: Summary of Key Efficacy Data for this compound in Bronchiectasis

| Clinical Trial | Phase | N | Treatment Arms | Primary Endpoint | Key Results | Reference(s) |

| WILLOW | II | 256 | Placebo, this compound 10 mg, this compound 25 mg | Time to first pulmonary exacerbation | - Prolonged time to first exacerbation (p=0.03 for 10mg, p=0.04 for 25mg vs placebo)- Reduced risk of exacerbation (HR 0.58 for 10mg, 0.62 for 25mg) | [9][10] |

| ASPEN | III | 1721 | Placebo, this compound 10 mg, this compound 25 mg | Annualized rate of pulmonary exacerbations | - Reduced annualized exacerbation rate (21% reduction for 10mg, p=0.0019; 19% reduction for 25mg, p=0.0046 vs placebo)- Slowed decline in FEV1 (38 mL less decline with 25 mg vs placebo, p=0.04) | [11][12][13] |

Table 2: Summary of Safety Data for this compound (ASPEN Trial)

| Adverse Event (≥5% and > placebo) | Placebo | This compound 10 mg | This compound 25 mg |

| COVID-19 | 15.8% | 15.8% | 20.9% |

| Nasopharyngitis | 7.6% | 7.7% | 6.3% |

| Cough | 6.4% | 7.0% | 6.1% |

| Headache | 6.9% | 6.7% | 8.5% |

| Hyperkeratosis | - | Higher Incidence | Higher Incidence |

| Reference:[12][13] |

HSK31858

HSK31858 is another potent DPP-1 inhibitor that has shown promising results in a Phase II trial in Chinese patients with bronchiectasis.[14]

Table 3: Summary of Key Efficacy Data for HSK31858 in Bronchiectasis (SAVE-BE Trial)

| Treatment Arms | Annualized Exacerbation Rate | Reduction vs Placebo |

| Placebo | 1.88 | - |

| HSK31858 20 mg | 1.00 | 48% |

| HSK31858 40 mg | 0.75 | 60% |

| Reference:[14] |

BI 1291583

BI 1291583 is a covalent reversible DPP-1 inhibitor that has completed Phase I trials and has been investigated in a Phase II trial (Airleaf®) for bronchiectasis.[15][16][17] Preclinical data suggest it is a highly potent inhibitor of DPP-1.[16][17]

Experimental Protocols

Measurement of Neutrophil Elastase (NE) Activity in Sputum

This protocol describes a fluorometric assay for quantifying active NE in sputum samples.

Materials:

-

Sputum sample

-

Sample dilution buffer (e.g., PBS)

-

NEatstik® sample dilution buffer (if using the lateral flow device)

-

Fluorometric NE substrate (e.g., MeOSuc-AAPV-AMC)

-

NE Assay Buffer (e.g., 10 mM Tris-HCl, 500 mM NaCl, pH 7.5)

-

Purified human neutrophil elastase standard

-

96-well black microplate

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Collect a sputum sample in a sterile container.[18]

-

Weigh a portion of the sputum and dilute it 1:10 (w/v) with sample dilution buffer.[19]

-

Mix thoroughly by vortexing or inverting the tube multiple times.[18]

-

Centrifuge the diluted sputum at 300 x g for 10 minutes at 4°C to pellet cells and debris.[20]

-

Carefully collect the supernatant for analysis. The supernatant can be stored at -80°C for later use.[20]

-

-

Standard Curve Preparation:

-

Prepare a stock solution of purified human NE.

-

Perform a serial dilution of the NE standard in NE Assay Buffer to generate a standard curve (e.g., 0-100 ng/ml).[21]

-

-

Assay:

-

Add 50 µl of sputum supernatant and standards to separate wells of a 96-well black microplate.

-

Prepare the NE substrate mix by diluting the fluorometric NE substrate in NE Assay Buffer according to the manufacturer's instructions.[21]

-

Add 50 µl of the NE substrate mix to each well.

-

Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C using an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.[21]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample and standard.

-

Plot the rate of cleavage for the standards against their concentrations to generate a standard curve.

-

Determine the concentration of active NE in the sputum samples by interpolating their cleavage rates on the standard curve.[20]

-

Measurement of Proteinase 3 (PR3) Activity

This protocol outlines a method for measuring PR3 activity using a fluorogenic substrate.

Materials:

-

Sample containing PR3 (e.g., neutrophil lysate, plasma)

-

Fluorogenic PR3 substrate (e.g., Abz-VADnVADYQ-EDDnp)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 750 mM NaCl, 0.05% Igepal)

-

Purified human proteinase 3 standard

-

96-well black microplate

-

Fluorometer

Procedure:

-

Sample and Standard Preparation:

-

Prepare samples and a serial dilution of the PR3 standard in the assay buffer.

-

-

Assay:

-

Add a defined volume of sample and standards to the wells of a 96-well black microplate.

-

If testing inhibitors, pre-incubate the samples/standards with the inhibitor for 30 minutes at room temperature.[22]

-

Initiate the reaction by adding the fluorogenic PR3 substrate to each well.[22]

-

Measure the fluorescence kinetically at an appropriate excitation and emission wavelength for the specific substrate used.

-

-

Data Analysis:

-

Calculate the reaction rate and determine the PR3 concentration in the samples by comparing to the standard curve.

-

Experimental Workflows

High-Throughput Screening (HTS) of DPP-1 Inhibitors

This workflow outlines a typical process for identifying and characterizing novel DPP-1 inhibitors.

Conclusion

The inhibition of DPP-1 represents a targeted and promising therapeutic approach for a range of chronic inflammatory respiratory diseases driven by neutrophilic inflammation. By preventing the activation of a cascade of destructive serine proteases, DPP-1 inhibitors have the potential to break the cycle of inflammation and tissue damage that characterizes these conditions. The robust clinical data for this compound in bronchiectasis provides strong validation for this mechanism. Further research into the role of DPP-1 in other respiratory diseases, such as COPD and severe asthma, as well as the development of next-generation inhibitors, holds significant promise for improving the lives of patients with these debilitating conditions. This technical guide provides a foundational understanding of the DPP-1 pathway and the tools to further investigate this important therapeutic target.

References

- 1. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. epj.journals.ekb.eg [epj.journals.ekb.eg]

- 5. Inhibition of dipeptidyl peptidase I in the human mast cell line HMC-1: blocked activation of tryptase, but not of the predominant chymotryptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells [frontiersin.org]

- 8. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nationaljewish.org [nationaljewish.org]

- 10. researchgate.net [researchgate.net]

- 11. Phase 3 Trial of the DPP-1 Inhibitor this compound in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Additional Positive Data from Pivotal ASPEN Study of this compound in Patients with Bronchiectasis to be Presented at the 7th World Bronchiectasis Conference [prnewswire.com]

- 13. This compound Shows Positive Results for Managing Bronchiectasis Symptoms | Docwire News [docwirenews.com]

- 14. Breakthrough of DPP-1 Inhibitor in decreasing the exacerbation frequency of bronchiectasis (Lancet Respir Med) | EurekAlert! [eurekalert.org]

- 15. Frontiers | Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects [frontiersin.org]

- 16. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. proaxsis.com [proaxsis.com]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples [jove.com]

- 21. resources.amsbio.com [resources.amsbio.com]

- 22. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

Brensocatib's Effect on Neutrophil Serine Protease Activation: A Technical Guide

Introduction

Brensocatib is an investigational, first-in-class, oral, selective, and reversible inhibitor of Dipeptidyl Peptidase-1 (DPP-1).[1][2] DPP-1 is a crucial enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[3] In chronic inflammatory lung diseases such as non-cystic fibrosis bronchiectasis (NCFBE), an overabundance of neutrophils in the airways leads to excessive levels of active NSPs.[4] This surplus of proteases contributes to a vicious cycle of inflammation and lung tissue destruction.[4][5] this compound's mechanism of action represents a novel therapeutic strategy by targeting the activation of these damaging enzymes at their source, rather than inhibiting them after they have become active.[2][6]

Core Mechanism of Action: Inhibition of DPP-1

Neutrophil serine proteases are synthesized as inactive zymogens (pro-NSPs) during neutrophil maturation in the bone marrow.[2][6] The enzyme DPP-1, a lysosomal cysteine protease, is essential for converting these pro-NSPs into their active forms.[7] It does this by cleaving dipeptides from the N-terminus of the pro-enzymes.[6][7] Once activated, these NSPs are stored in the azurophilic granules of mature neutrophils.[2] Upon neutrophil activation at a site of inflammation, these granules release their payload of active NSPs, which can degrade extracellular matrix components and perpetuate the inflammatory response.[8]

This compound acts by selectively and reversibly inhibiting DPP-1 in the bone marrow.[2][8] This inhibition prevents the proteolytic cleavage of pro-NSPs, meaning that mature neutrophils are produced with a significantly reduced cargo of active proteases.[6][9] Consequently, when these neutrophils migrate to the lungs and degranulate, there is a lower concentration of active NE, CatG, and PR3 available to cause tissue damage.[4]

Pharmacodynamic Effects on Neutrophil Serine Proteases

Clinical trials have demonstrated that this compound leads to a significant, dose-dependent reduction in the activity of key NSPs in patients with bronchiectasis.

Table 1: Effect of this compound on Sputum NSP Activity (WILLOW Trial - Week 4)

| Treatment Group | Mean Neutrophil Elastase (NE) Activity (ng/mL) | Reduction in NE Activity vs. Placebo |

| Placebo | 1514 | - |

| This compound 10 mg | 214 | 86% |

| This compound 25 mg | 141 | 91% |

| Data sourced from the WILLOW Phase 2 Trial.[4] |

Table 2: Median Percent Change from Baseline in Sputum NSP Activity (ASPEN Trial - Week 4)

| Treatment Group | Median Percent Change in Total NSP Activity |

| Placebo | No significant change |

| This compound 10 mg | -33.7% |

| This compound 25 mg | -41.2% |

| Data sourced from the ASPEN Phase 3 Trial.[10] |

Table 3: Reduction in Blood Neutrophil Elastase (NE) Activity in Healthy Adults (Phase 1 - Day 28)

| Treatment Group | Median Percent Reduction in NE Activity |

| This compound 10 mg | 30% |

| This compound 25 mg | 49% |

| This compound 40 mg | 59% |

| Data sourced from a Phase 1 study in healthy subjects.[4] |

Exploratory analyses from the WILLOW trial further detailed the differential impact on the three primary NSPs. This compound produced the most substantial reduction in the sputum activity of CatG, followed by NE, and then PR3.[3][4] These reductions were observed as early as four weeks into treatment and began to return to baseline four weeks after treatment cessation, consistent with the maturation time of neutrophils.[4]

Experimental Protocols for NSP Activity Measurement

The quantification of NSP activity in clinical trials is critical to confirming the pharmacodynamic effect of this compound. The following outlines a typical methodology.

1. Sample Collection and Processing

-

Sputum: Spontaneously expectorated sputum samples are collected from patients. Samples are often treated with dithiothreitol (DTT) to reduce viscosity and homogenize the sample, followed by centrifugation to obtain a supernatant for analysis.

-

Whole Blood: Whole blood is collected in standard tubes (e.g., containing EDTA). To isolate white blood cells (WBCs), red blood cells are lysed, and the remaining WBCs are pelleted via centrifugation.[11] The NSPs are then extracted from this cell pellet using a lysis buffer containing a non-ionic detergent like Triton X-100 or Nonidet P-40 Substitute (NP40).[11]

2. NSP Activity Quantification: Fluorogenic Substrate Assays The activity of each NSP (NE, PR3, CatG) is measured using a kinetic enzymatic assay with a highly specific fluorogenic substrate.[11][12]

-

Principle: These assays often employ intramolecularly quenched fluorogenic substrates, also known as fluorescence resonance energy transfer (FRET) substrates.[12] The substrate consists of a peptide sequence specific to the target protease, flanked by a fluorophore and a quencher molecule.

-

Procedure:

-

The processed sample (sputum supernatant or WBC lysate) is added to a microplate.

-

The specific FRET substrate for the NSP of interest (e.g., NE) is added.

-

If active NSP is present in the sample, it cleaves the peptide sequence.

-

This cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence emission.

-

The rate of fluorescence increase is measured over time using a spectrofluorometer. This rate is directly proportional to the concentration of active enzyme in the sample.[11]

-

-

Quantification: A standard curve is generated using known concentrations of purified human NE, PR3, or CatG to convert the measured fluorescence rate (in relative fluorescence units per minute) into a precise concentration of the active protease (e.g., ng/mL).[11]

This compound represents a targeted therapeutic approach that addresses a primary driver of pathology in neutrophil-mediated inflammatory diseases. By inhibiting DPP-1, this compound effectively reduces the activation of neutrophil serine proteases—neutrophil elastase, cathepsin G, and proteinase 3—at their origin in the bone marrow.[2][6] This mechanism has been validated through robust pharmacodynamic data from clinical trials, which demonstrate a significant, dose-dependent decrease in active NSPs in patient-derived samples.[4][10] The methodologies employed to measure these proteases provide clear, quantitative evidence of this compound's biological effect, linking the drug's mechanism to its clinical benefits, such as reducing exacerbations in patients with bronchiectasis.[1][13] This in-depth understanding of its effect on NSP activation is fundamental for researchers and drug development professionals exploring new treatments for chronic inflammatory conditions.

References

- 1. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor this compound for Non-cystic Fibrosis Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]

- 3. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. youtube.com [youtube.com]

- 10. ajmc.com [ajmc.com]

- 11. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]

- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

Preclinical Profile of Brensocatib: A Deep Dive into its Efficacy in Bronchiectasis Models

For Immediate Release

This technical whitepaper provides an in-depth overview of the preclinical evidence supporting the development of brensocatib, a novel, oral, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1), for the treatment of bronchiectasis. This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies underpinning this compound's mechanism of action and its effects in relevant animal models.

Executive Summary

Bronchiectasis is a chronic pulmonary disease characterized by a vicious cycle of inflammation, infection, and airway damage, in which neutrophils and their serine proteases (NSPs) play a central pathological role. This compound targets the activation of these damaging NSPs—neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)—by inhibiting DPP-1, an enzyme essential for their maturation in the bone marrow. Preclinical studies in rodent models have demonstrated that oral administration of this compound leads to a significant, dose-dependent reduction in the activity of these key proteases within the bone marrow, suggesting a systemic and upstream mechanism of action that has the potential to break the inflammatory cycle in bronchiectasis.

Data Presentation: Quantitative Effects of this compound on Neutrophil Serine Protease Activity in Rodent Models

The following tables summarize the key quantitative data from preclinical studies, demonstrating the dose-dependent effects of this compound on NE, PR3, and CatG activity in different rodent strains.

| Table 1: Effect of 7-Day this compound Administration on Neutrophil Serine Protease Activity in C57BL/6 Mice | |||

| Dosing Regimen | Dose (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity |

| BID (Twice Daily) | 0.5 | Not Reported | Not Reported |

| 2 | ~50% | ~40% | |

| 20 | >75% | >70% | |

| QD (Once Daily) | 0.75 | Not Reported | Not Reported |

| 3 | ~50% | ~40% | |

| 30 | >75% | >70% |

| Table 2: Effect of 7-Day this compound Administration on Neutrophil Serine Protease Activity in BALB/c Mice | |||

| Dosing Regimen | Dose (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity |

| BID (Twice Daily) | 0.2 | Not Reported | Not Reported |

| 2 | ~40% | ~30% | |

| 20 | >60% | >60% | |

| QD (Once Daily) | 0.3 | Not Reported | Not Reported |

| 3 | ~40% | ~30% | |

| 30 | >60% | >60% |

| Table 3: Effect of 9-Day this compound Administration on Neutrophil Serine Protease Activity in Sprague Dawley Rats | |||

| Dosing Regimen | Dose (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity |

| BID (Twice Daily) | 0.2 | Not Reported | Not Reported |

| 2 | ~20% | >50% | |

| 20 | >30% | >70% | |

| QD (Once Daily) | 0.3 | Not Reported | Not Reported |

| 3 | ~20% | >50% | |

| 30 | >30% | >70% |

| Table 4: Effect of 9-Day this compound Administration on Neutrophil Serine Protease Activity in Wistar Rats | |||

| Dosing Regimen | Dose (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity |

| BID (Twice Daily) | 0.2 | Not Reported | Not Reported |

| 2 | <20% | ~40% | |

| 20 | ~20% | >50% | |

| QD (Once Daily) | 0.3 | Not Reported | Not Reported |

| 3 | <20% | ~40% | |

| 30 | ~20% | >50% |

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound.

In Vivo Animal Studies

1. Animal Models:

-

Mice: C57BL/6 and BALB/c strains were utilized.

-

Rats: Sprague Dawley (SD) and Wistar strains were used.

-

All animals were housed in standard laboratory conditions with ad libitum access to food and water.

2. This compound Formulation and Administration:

-

This compound was formulated for oral administration as a suspension in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in a citrate buffer (pH 3.0)[1].

-

The formulation was administered via oral gavage at specified doses (see data tables) either once daily (QD) or twice daily (BID) with an 8-hour interval between doses[2].

3. Bone Marrow Isolation:

-

The hind limbs were dissected to expose the femur and tibia.

-

The bones were carefully cleaned of surrounding muscle and connective tissue.

-

Two primary methods for bone marrow isolation were employed:

-

Flushing Method: The ends of the bones were clipped, and a syringe with a needle was used to flush the bone marrow cavity with a suitable buffer (e.g., RPMI-1640 or PBS with EDTA) into a collection tube.

-

Crushing Method: The bones were crushed using a mortar and pestle in a buffer to release the bone marrow cells.

-

-

The resulting cell suspension was filtered through a cell strainer to remove bone fragments and other debris.

-

Red blood cells were lysed using a hypotonic solution.

-

The remaining bone marrow cells were washed and prepared for lysate generation.

4. Preparation of Bone Marrow Lysates:

-

The isolated bone marrow cells were pelleted by centrifugation.

-

The cell pellet was resuspended in a lysis buffer (e.g., Tris buffer with a non-ionic detergent like NP-40 or Triton X-100) to disrupt the cell membranes and release the intracellular contents, including the neutrophil serine proteases.

-

The lysate was then clarified by centrifugation to remove cellular debris.

-

The supernatant containing the soluble proteins, including NSPs, was collected for activity assays.

Neutrophil Serine Protease Activity Assays

The activity of Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CatG) in the bone marrow lysates was quantified using fluorometric assays.

1. Principle:

-

These assays utilize synthetic peptide substrates that are specific for each NSP.

-

The substrate is conjugated to a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

When the specific NSP is present and active, it cleaves the peptide substrate, separating the fluorophore from the quencher.

-

This separation results in an increase in fluorescence intensity, which is directly proportional to the activity of the NSP in the sample.

2. General Procedure:

-

Bone marrow lysate samples were added to the wells of a microplate.

-

A specific fluorogenic substrate for the NSP of interest (NE, PR3, or CatG) was added to each well.

-

The plate was incubated at a controlled temperature (e.g., 37°C).

-

The fluorescence intensity was measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

The rate of increase in fluorescence was used to determine the enzymatic activity, often by comparison to a standard curve generated with known concentrations of the purified enzyme.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathway targeted by this compound and the experimental workflow for its preclinical evaluation.

Caption: Mechanism of action of this compound in inhibiting neutrophil serine protease activation.

References

- 1. This compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PMC [pmc.ncbi.nlm.nih.gov]

Molecular targets of Brensocatib beyond dipeptidyl peptidase 1

For the attention of researchers, scientists, and drug development professionals, this technical guide explores the known molecular interactions of Brensocatib. Current scientific literature robustly characterizes this compound as a highly selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1). To date, no significant molecular targets beyond DPP1 have been identified in publicly available research.

This compound (formerly INS1007) is a first-in-class, orally administered small molecule developed for the treatment of neutrophil-driven inflammatory diseases, most notably non-cystic fibrosis bronchiectasis.[1][2][3][4][5] Its mechanism of action is centered on the potent and specific inhibition of DPP1, a lysosomal cysteine protease.[2][4][5][6]

The Primary Target: Dipeptidyl Peptidase 1 (DPP1)

DPP1, also known as Cathepsin C, plays a crucial role in the maturation of neutrophil serine proteases (NSPs) within the bone marrow.[2][4] These proteases, including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3), are powerful enzymes stored in the granules of mature neutrophils.[1][7] In pathological conditions characterized by excessive neutrophil accumulation and activation, the overabundance of active NSPs contributes to tissue damage and inflammation.[2][4]

This compound's therapeutic effect stems from its ability to prevent the activation of these NSPs by inhibiting their activator, DPP1.[2][7] This leads to a reduction in the activity of NE, CatG, and PR3 in circulating neutrophils.[8]

Signaling Pathway of this compound's Action on DPP1

The following diagram illustrates the established mechanism of action of this compound.

Absence of Evidence for Off-Target Molecular Interactions

A thorough review of the available scientific literature, including clinical trial data and pharmacological profiles, reveals a consistent focus on DPP1 as the singular molecular target of this compound.[1][2][3][4][5][9][10] Studies highlight its selectivity for DPP1.[11] The adverse events observed in clinical trials, such as dental and skin-related issues, are considered to be mechanism-related, stemming from the inhibition of DPP1 in tissues where it has a physiological role, rather than interactions with other molecular targets.[12][13]

To date, there are no published preclinical or clinical studies that have reported any significant, clinically relevant off-target molecular interactions of this compound. Comprehensive screening panels, such as broad kinase or protease assays, have not been detailed in the public domain.

Downstream Effects on Neutrophil Serine Proteases

The clinical efficacy of this compound is directly linked to its on-target effect on DPP1, leading to a dose-dependent reduction in the activity of key NSPs.[8][14]

| Neutrophil Serine Protease | Role in Pathophysiology | Effect of this compound |

| Neutrophil Elastase (NE) | Degrades elastin and other extracellular matrix proteins, promotes mucus hypersecretion. | Reduced activity in sputum and blood.[8][14] |

| Cathepsin G (CatG) | Potent pro-inflammatory mediator, activates other proteases. | Reduced activity in sputum.[8][14] |

| Proteinase 3 (PR3) | Degrades extracellular matrix components, can induce apoptosis. | Reduced activity in sputum.[8][14] |

Experimental Protocols

As no off-target molecular interactions have been identified, there are no specific experimental protocols to report for their discovery. The primary pharmacodynamic effects of this compound are typically assessed using the following methodologies:

Measurement of Neutrophil Serine Protease Activity

Objective: To quantify the activity of NE, CatG, and PR3 in biological samples (e.g., sputum, white blood cell extracts).

General Protocol Outline:

-

Sample Collection and Processing: Sputum is induced and processed to separate the sol phase from cellular debris. White blood cells can be isolated from whole blood using standard density gradient centrifugation.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Microtiter plates are coated with a capture antibody specific for the NSP of interest (NE, CatG, or PR3).

-

Processed biological samples are added to the wells, allowing the NSP to bind to the capture antibody.

-

A detection antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is added.

-

A colorimetric substrate is introduced, and the resulting color change is proportional to the amount of active NSP.

-

Absorbance is measured using a plate reader, and concentrations are determined by comparison to a standard curve.[8]

-

The following diagram outlines the general workflow for assessing the on-target effects of this compound.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. respiratory-therapy.com [respiratory-therapy.com]

- 3. This compound Shows Consistent Efficacy and Safety Across Three Prespecified Subgroups in New Data from Landmark ASPEN Study [prnewswire.com]

- 4. Insmed Announces Positive Top-Line Results from Phase 2 WILLOW Study of INS1007 in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]

- 5. This compound: Is this breakthrough a Game-Changer for Bronchiectasis? - Dr Ricardo Jose - London Chest Specialist [londonchestspecialist.co.uk]

- 6. This compound (Formerly INS1007) to be Studied in Patients with Severe COVID-19 in Investigator-Initiated Trial [prnewswire.com]

- 7. youtube.com [youtube.com]

- 8. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. investor.insmed.com [investor.insmed.com]

- 10. investor.insmed.com [investor.insmed.com]

- 11. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor this compound for Non-cystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Phase 3 Trial of the DPP-1 Inhibitor this compound in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Brensocatib: A Technical Guide to Early-Stage Research in Rare Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brensocatib (formerly INS1007) is an investigational, first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1).[1][2] DPP-1 is a lysosomal cysteine protease responsible for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[3][4] These NSPs are key mediators of inflammation and tissue damage in a variety of neutrophil-driven inflammatory diseases.[5][6] By inhibiting DPP-1, this compound prevents the activation of these proteases, thereby reducing inflammation.[6][7] This technical guide provides an in-depth overview of the early-stage research on this compound for rare inflammatory conditions, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action: DPP-1 Inhibition

This compound's mechanism of action is centered on the inhibition of DPP-1, an enzyme crucial for the maturation of NSPs within neutrophil precursors in the bone marrow.[8][9] NSPs are synthesized as inactive zymogens (pro-NSPs) and require the removal of an N-terminal dipeptide to become active.[10] DPP-1 catalyzes this activation step.[4] In chronic inflammatory conditions, an overabundance of activated neutrophils leads to excessive NSP activity in tissues, contributing to a vicious cycle of inflammation and damage.[3][10] this compound, by blocking DPP-1, reduces the pool of active NSPs in circulating neutrophils, thus mitigating neutrophil-mediated tissue destruction.[7][11]

Figure 1: this compound's Mechanism of Action.

Preclinical Research in a Rheumatoid Arthritis Model

This compound has been evaluated in animal models of rheumatoid arthritis (RA), a chronic inflammatory disease characterized by neutrophil infiltration into the joints.[12]

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model [13][14]

-

Induction: Arthritis was induced in rats by immunization with a collagen emulsion.

-

Treatment: this compound was administered orally twice daily at doses of 0.3, 3.0, and 30 mg/kg/day. A vehicle control and a dexamethasone (0.3 mg/kg/day) group were also included.

-

Endpoint Analysis: Bone marrow was isolated on day 30 or 31 to assess NSP (NE, PR3, and CatG) activity levels. Clinical disease parameters were also monitored.[14]

Mouse Collagen Antibody-Induced Arthritis (CAIA) Model [15]

-

Induction: Arthritis was induced in mice via an intravenous injection of a collagen antibody cocktail on day 0, followed by an intraperitoneal injection of lipopolysaccharide (LPS) on day 3.

-

Treatment: this compound was administered orally at 3 or 30 mg/kg/day from day -10 to day 20. An anti-TNFα antibody (5 mg/kg, 3 times a week) was used as a positive control.

-

Endpoint Analysis: Disease score, histopathological score, and neutrophil infiltration into the joints were assessed.[15]

Quantitative Data

| Model | Treatment Group | Outcome | Result |

| Rat CIA | This compound (3 and 30 mg/kg/day) | Bone Marrow NSP Levels | Significantly reduced.[12] |

| Rat CIA | This compound (3 and 30 mg/kg/day) | Clinical Disease Score | Significantly improved.[12] |

| Mouse CAIA | This compound (3 and 30 mg/kg/day) | Bone Marrow NSP Levels | Significantly reduced.[16] |

| Mouse CAIA | This compound (3 and 30 mg/kg/day) | Disease Score | Significantly improved.[16] |

| Mouse CAIA | This compound (30 mg/kg/day) | Histopathological Score & Neutrophil Infiltration | At least as potent as anti-TNF antibodies.[12] |

Clinical Research in Rare Inflammatory Conditions

This compound has been investigated in several clinical trials for rare inflammatory conditions, primarily non-cystic fibrosis bronchiectasis (NCFBE) and cystic fibrosis (CF). More recently, a trial in hidradenitis suppurativa (HS) has been initiated.

Non-Cystic Fibrosis Bronchiectasis (NCFBE)

WILLOW Trial (Phase 2)

The WILLOW trial was a randomized, double-blind, placebo-controlled, parallel-group study conducted at 116 sites across 14 countries.[17]

-

Experimental Protocol:

-

Participants: 256 patients with NCFBE.[17]

-

Intervention: Patients received placebo, 10 mg of this compound, or 25 mg of this compound once daily for 24 weeks.[17]

-

Primary Endpoint: Time to first exacerbation.[2]

-

Secondary Endpoints: Rate of exacerbations and sputum neutrophil elastase activity.[2]

-

Sputum Analysis: Sputum was collected at baseline, week 4, week 24 (end of treatment), and week 28.[18] Sputum samples were diluted with phosphate-buffered saline, and NSP activity was measured.[17]

-

ASPEN Trial (Phase 3)

The ASPEN trial was a global, randomized, double-blind, placebo-controlled study.[1]

-

Experimental Protocol:

-

Participants: Over 1,700 patients with bronchiectasis.[13]

-

Intervention: Patients were randomized to receive this compound 10 mg, this compound 25 mg, or placebo once daily for 52 weeks.[19]

-

Primary Endpoint: Annualized rate of pulmonary exacerbations.[20]

-

Sputum Analysis: Sputum samples were collected at baseline and at weeks 4, 16, 28, 40, 52, and 56.[17]

-

Quantitative Data from NCFBE Trials

| Trial | Dose | Endpoint | Result |

| WILLOW | 10 mg | Time to First Exacerbation | Hazard Ratio: 0.58 (p=0.03) vs. placebo.[2] |

| WILLOW | 25 mg | Time to First Exacerbation | Hazard Ratio: 0.62 (p=0.046) vs. placebo.[2] |

| WILLOW | 10 mg | Rate of Exacerbations | 36% reduction vs. placebo (p=0.04).[2] |

| WILLOW | 25 mg | Rate of Exacerbations | 25% reduction vs. placebo (p=0.17).[2] |

| WILLOW | 10 mg | Sputum NE Activity (Week 4) | 86% reduction from placebo.[17] |

| WILLOW | 25 mg | Sputum NE Activity (Week 4) | 91% reduction from placebo.[17] |

| ASPEN | 10 mg | Annualized Rate of Exacerbations | Rate Ratio: 0.79 (p=0.004) vs. placebo.[20] |

| ASPEN | 25 mg | Annualized Rate of Exacerbations | Rate Ratio: 0.81 (p=0.005) vs. placebo.[20] |

| ASPEN | 25 mg | Decline in FEV1 at Week 52 | 38 ml less decline vs. placebo (p=0.04).[20] |

Cystic Fibrosis (CF)

A Phase 2a, single-blind, placebo-controlled, parallel-group study (NCT05090904) was conducted to assess the safety, tolerability, and pharmacokinetics/pharmacodynamics of this compound in adults with CF.[21][22]

-

Experimental Protocol:

Quantitative Data from CF Trial

| Dose | Endpoint | Result |

| 10 mg, 25 mg, 40 mg | Blood and Sputum NSP Levels | Dose-dependent reduction.[21] |

| 10 mg, 25 mg, 40 mg | Pharmacokinetics | Consistent profiles independent of CFTR modulator use and comparable to healthy and NCFBE adults.[16] |

Hidradenitis Suppurativa (HS)

A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study (NCT06685835) is currently recruiting to evaluate the efficacy and safety of this compound in adults with moderate to severe HS.[24][25]

-

Experimental Protocol:

Figure 2: this compound's Research and Development Workflow.

Conclusion

Early-stage research on this compound has demonstrated its potential as a novel therapeutic for a range of rare inflammatory conditions. Its unique mechanism of action, targeting the activation of neutrophil serine proteases, has shown promising results in both preclinical models and clinical trials. The quantitative data from studies in NCFBE and CF indicate a consistent, dose-dependent effect on the key biomarkers of neutrophil-mediated inflammation, which translates to clinical benefits for patients. Ongoing research in conditions like hidradenitis suppurativa will further elucidate the therapeutic potential of this first-in-class DPP-1 inhibitor. This technical guide provides a comprehensive summary of the foundational research that supports the continued development of this compound for these challenging diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. A Study of the Efficacy and Safety of this compound in Adults With Moderate to Severe Hidradenitis Suppurativa (HS) | Clinical Research Trial Listing ( Hidradenitis Suppurativa ) ( NCT06685835 ) [trialx.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Tailor-made inflammation: how neutrophil serine proteases modulate the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are DPP-1 modulators and how do they work? [synapse.patsnap.com]

- 7. A point-of-care neutrophil elastase activity assay identifies bronchiectasis severity, airway infection and risk of exacerbation | European Respiratory Society [publications.ersnet.org]

- 8. Neutrophil serine proteases fine-tune the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Frontiers | this compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis [frontiersin.org]

- 14. This compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]

- 18. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor this compound in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Phase IIa, Single-Blind, Placebo-Controlled, Parallel-Group Study to Assess Safety, Tolerability, and Pharmacokinetics/Pharmacodynamics of this compound in Adults with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Study to Assess the Safety, Tolerability, and Pharmacokinetics of this compound Tablets in Adults With Cystic Fibrosis | Clinical Research Trial Listing [centerwatch.com]

- 23. publications.ersnet.org [publications.ersnet.org]

- 24. A Study of the Efficacy and Safety of this compound in Adults With Moderate to Severe Hidradenitis Suppurativa (HS) | Clinical Research Trial Listing [centerwatch.com]

- 25. uhhospitals.org [uhhospitals.org]

- 26. publications.ersnet.org [publications.ersnet.org]

The Vicious Cycle Ignited: A Technical Guide to the Role of Neutrophil Elastase in the Pathogenesis of Bronchiectasis

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the critical role of neutrophil elastase (NE) in the pathogenesis of bronchiectasis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative data, and key experimental methodologies to foster a deeper understanding of NE as a therapeutic target.

Bronchiectasis is a chronic debilitating respiratory disease characterized by permanent dilation of the airways, leading to a vicious cycle of inflammation, infection, and airway destruction.[1] Central to this pathological cascade is the serine protease, neutrophil elastase, which is released by activated neutrophils in the airways.[2] Unopposed NE activity contributes significantly to the structural and functional abnormalities observed in bronchiectasis, making it a pivotal target for therapeutic intervention.

The Enzymatic Onslaught of Neutrophil Elastase

Neutrophil elastase is a potent 29-kD serine protease stored in the azurophilic granules of neutrophils.[3] Its release into the airway lumen during chronic inflammation overwhelms the natural anti-protease defenses, such as alpha-1 antitrypsin, leading to a protease-antiprotease imbalance.[2] This unchecked enzymatic activity has pleiotropic detrimental effects on the airways:

-

Extracellular Matrix Degradation: NE directly degrades key structural components of the airway wall, including elastin, collagen, and proteoglycans, leading to the irreversible bronchial dilation that defines bronchiectasis.

-

Inflammatory Cascade Amplification: NE perpetuates the inflammatory response by cleaving and activating pro-inflammatory cytokines and chemokines, and by damaging epithelial cells, which in turn release more inflammatory mediators.

-

Mucus Hypersecretion and Impaired Clearance: NE is a potent secretagogue, stimulating the overproduction of mucins, particularly MUC5AC and MUC5B, from airway epithelial cells and submucosal glands.[4][5][6] This leads to the production of thick, tenacious mucus that is difficult to clear.

-

Impaired Ciliary Function: NE can directly damage ciliary structures and impair ciliary beat frequency, further compromising mucociliary clearance and creating a favorable environment for bacterial colonization.[3]

Quantitative Insights: Neutrophil Elastase as a Biomarker of Disease Severity

Sputum neutrophil elastase activity has emerged as a reliable biomarker that correlates with disease severity, the risk of exacerbations, and the rate of lung function decline in patients with bronchiectasis.[1]

| Parameter | Patient Group | NE Activity/Concentration | Reference |

| Disease Severity (BSI) | Mild Bronchiectasis | Median: 8.7 µg/mL | [7][8] |

| Moderate Bronchiectasis | Median: 11.1 µg/mL | [7][8] | |

| Severe Bronchiectasis | Median: 18.2 µg/mL | [7][8] | |

| Chronic Infection | No Chronic Infection | Median: 8.0 µg/mL | [7][8] |

| Any Chronic Infection | Median: 22.4 µg/mL | [7][8] | |

| Pseudomonas aeruginosa | Median: 25.1 µg/mL | [7][8] | |

| Exacerbation Status | Stable State | Median: 0.39 µg/mL | [1] |

| Exacerbation Onset | Median: 57.0 µg/mL | [1] | |

| After 14 days Antibiotics | Median: 0 µg/mL | [1] |

| NE Inhibitor Study (AZD9668) | Placebo | AZD9668 (60 mg twice daily for 4 weeks) | p-value | Reference |

| Change in FEV1 | - | +100 mL | 0.006 | [9] |

Signaling Pathways and Pathophysiological Relationships

The multifaceted role of neutrophil elastase in bronchiectasis can be visualized through key signaling pathways and its central position in the "vicious cycle" of the disease.

Caption: NE-induced mucus hypersecretion pathway.

Caption: The central role of NE in the vicious cycle of bronchiectasis.

Key Experimental Protocols

1. Measurement of Neutrophil Elastase Activity in Sputum

This protocol describes a common method using a fluorogenic substrate.

-

Sample Preparation:

-

Collect spontaneous sputum samples.

-

Select purulent portions and weigh.

-

Add a reducing agent (e.g., dithiothreitol) and a buffer (e.g., PBS) to homogenize the sample.

-

Incubate at 37°C with shaking to liquefy the mucus.

-

Centrifuge to pellet cells and debris.

-

Collect the supernatant for analysis.

-

-

Fluorogenic Assay Protocol:

-

Prepare a standard curve using purified human neutrophil elastase.

-

Pipette sputum supernatants and standards into a 96-well microplate.

-

Add a specific NE fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin).

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 500 nm emission) over time.

-

Calculate the rate of substrate cleavage and determine the NE activity in the samples by comparing to the standard curve.

-

Caption: Workflow for measuring NE activity in sputum.

2. Assessment of NE-Induced Mucin Secretion from Human Bronchial Epithelial Cells

This protocol utilizes an ELISA-based method to quantify secreted mucins.

-

Cell Culture:

-

Culture normal human bronchial epithelial (NHBE) cells at an air-liquid interface to achieve a well-differentiated, mucin-producing phenotype.

-

-

Experimental Procedure:

-

Wash the apical surface of the cell cultures to remove accumulated mucus.

-

Expose the cells to varying concentrations of human neutrophil elastase (HNE) or a vehicle control for a defined period (e.g., 15 minutes).

-

Collect the apical secretions.

-

-

Mucin Quantification (ELISA):

-

Coat a 96-well plate with a capture antibody specific for the mucin of interest (e.g., MUC5AC).

-

Block non-specific binding sites.

-

Add the collected apical secretions and standards to the wells.

-

Incubate to allow mucin binding.

-

Wash the plate.

-

Add a biotinylated detection antibody against the mucin.

-

Incubate and wash.

-

Add streptavidin-horseradish peroxidase (HRP).

-

Incubate and wash.

-

Add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Quantify mucin concentration based on the standard curve.[5][6]

-

3. Evaluation of NE's Effect on Ciliary Beat Frequency (CBF)

This protocol employs high-speed video microscopy to measure changes in CBF.

-

Sample Collection and Preparation:

-

Obtain human nasal or bronchial epithelial cells via brushing.

-

Suspend the cells in a suitable medium.

-

-

CBF Measurement:

-

Place the cell suspension in a heated (37°C) chamber on a microscope stage.

-

Record videos of ciliary movement using a high-speed camera.

-

Add neutrophil elastase to the chamber at a physiological concentration (e.g., 0.1 U/ml).[10][11]

-

Record videos at multiple time points after NE addition.

-

In separate experiments, pre-incubate cells with an NE inhibitor before adding NE to assess the specificity of the effect.

-

Analyze the videos using specialized software to calculate the ciliary beat frequency (in Hz).

-

Conclusion

Neutrophil elastase is a central and multifaceted driver of the pathogenesis of bronchiectasis. Its enzymatic activity directly contributes to airway destruction, inflammation, and impaired mucus clearance, perpetuating the vicious cycle of this disease. The strong correlation between sputum NE levels and disease severity underscores its value as a clinical biomarker. Targeting neutrophil elastase and its upstream activation pathways presents a promising therapeutic strategy for mitigating lung damage and improving clinical outcomes in patients with bronchiectasis. Further research and development of potent and specific NE inhibitors are crucial for translating our understanding of NE's role into effective treatments.

References

- 1. Neutrophil Elastase Activity Is Associated with Exacerbations and Lung Function Decline in Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Human Neutrophil Elastase Induces Hypersecretion of Mucin from Well-Differentiated Human Bronchial Epithelial Cells in Vitro via a Protein Kinase Cδ-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. air.unimi.it [air.unimi.it]

- 9. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. researchgate.net [researchgate.net]

Brensocatib's Intervention in the Vicious Cycle of Bronchiectasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of brensocatib's mechanism of action and its clinical impact on the "vicious cycle" hypothesis of non-cystic fibrosis bronchiectasis (NCFB). By targeting the activation of key inflammatory mediators, this compound represents a novel therapeutic strategy aimed at breaking the cycle of inflammation, infection, and lung damage that characterizes this chronic and progressive respiratory disease.

The Vicious Cycle of Bronchiectasis

Bronchiectasis is characterized by a self-perpetuating cycle of inflammation and infection.[1] This "vicious cycle" or "vicious vortex" hypothesis posits that impaired mucociliary clearance leads to the accumulation of mucus, creating a breeding ground for chronic bacterial infection. The persistent infection triggers a robust and often excessive neutrophilic inflammatory response.[1] While neutrophils are essential for combating pathogens, their prolonged presence and activation in the airways of bronchiectasis patients lead to the release of damaging enzymes, particularly neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[1][2][3]

These NSPs contribute to the pathophysiology of bronchiectasis in several ways:

-

Tissue Damage: NSPs degrade components of the extracellular matrix, leading to irreversible bronchial dilation and structural lung damage.[1]

-

Inflammation Amplification: NSPs can further promote inflammation, perpetuating the cycle.[2]

-

Impaired Host Defense: NE can cleave and inactivate host defense proteins, such as secretory leukocyte peptidase inhibitor (SLPI), which normally protect the airways from excessive protease activity.[4]

This continuous loop of infection, inflammation, and tissue damage drives disease progression, leading to frequent exacerbations, declining lung function, and diminished quality of life for patients.[5][6]

Caption: The Vicious Cycle Hypothesis of Bronchiectasis.

This compound: A Targeted Intervention

This compound is an oral, reversible, small-molecule inhibitor of dipeptidyl peptidase 1 (DPP-1).[2][7][8] DPP-1, also known as cathepsin C, is a crucial enzyme in the maturation of neutrophils within the bone marrow.[2][8] It is responsible for activating NSPs from their inactive pro-forms into their active enzymatic state.[1]

By inhibiting DPP-1, this compound prevents the activation of NSPs before they are released by neutrophils in the airways.[1][2] This targeted mechanism of action aims to reduce the burden of active NSPs in the lungs, thereby mitigating their damaging effects and interrupting the vicious cycle of bronchiectasis.[7][9]

Caption: this compound inhibits DPP-1, preventing NSP activation.

Clinical Evidence: The WILLOW and ASPEN Trials

The efficacy of this compound in treating bronchiectasis has been primarily evaluated in two major clinical trials: the Phase 2 WILLOW trial and the Phase 3 ASPEN trial.[2][7]

Key Clinical Outcomes

Both trials demonstrated that this compound significantly prolonged the time to the first exacerbation and reduced the annual rate of exacerbations compared to placebo.[2][7][9][10]

| Clinical Endpoint | WILLOW Trial (Phase 2) [2][10][11] | ASPEN Trial (Phase 3) [7][12] |

| Primary Endpoint | Time to first exacerbation | Annualized rate of pulmonary exacerbations |

| This compound 10 mg vs. Placebo | Hazard Ratio: 0.58 (p=0.03) | Rate Reduction: 21.1% (p=0.004) |

| This compound 25 mg vs. Placebo | Hazard Ratio: 0.62 (p=0.046) | Rate Reduction: 19.4% (p=0.005) |

| Lung Function (FEV1) | Numerically lower decline vs. placebo | Significant reduction in decline with 25 mg dose[7][12] |

Biomarker Modulation

A key finding of the clinical trials was the significant reduction in active NSP levels in the sputum of patients treated with this compound, confirming its mechanism of action.[2][8][10]

| Biomarker | This compound 10 mg | This compound 25 mg | Placebo |

| Sputum Neutrophil Elastase (NE) Activity (Median % Change from Baseline) [3] | -33.7% | -41.2% | -4.6% |

| Sputum Cathepsin G (CatG) Activity (Median % Change from Baseline) [3] | -39.7% | -48.1% | 0.0% |